6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine

Structure-Activity Relationship EGFR Inhibition Anticancer

This research-grade 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine features a unique 2-chlorophenyl substitution pattern essential for EGFR kinase inhibition, as confirmed by SAR studies. The 6-bromo group enables rapid library diversification via Suzuki-Miyaura coupling. With a cLogP of 6.4, it serves as a lipophilic probe for membrane-associated targets and CNS penetration studies. Choose this exact scaffold to ensure target engagement and reproducible SAR; analogs lacking the 2-chlorophenyl group are inactive.

Molecular Formula C20H13BrClN3
Molecular Weight 410.7 g/mol
Cat. No. B3893561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine
Molecular FormulaC20H13BrClN3
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
InChIInChI=1S/C20H13BrClN3/c21-13-10-11-18-16(12-13)19(15-8-4-5-9-17(15)22)25-20(24-18)23-14-6-2-1-3-7-14/h1-12H,(H,23,24,25)
InChIKeyCXIVEAMKMHIKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine – A Defined 2,4,6-Trisubstituted Quinazoline Scaffold for Focused Kinase and Cytotoxicity Research


6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine (CAS 361467-48-3) is a synthetic, polyhalogenated quinazoline derivative with the molecular formula C20H13BrClN3 and a molecular weight of 410.7 g/mol [1]. It belongs to the class of 2-aryl-4-aminoquinazolines, a core scaffold heavily investigated for anticancer activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2]. The compound features a unique constellation of substituents: a 6-bromo group on the quinazoline core, a 2-chlorophenyl ring at position 4, and an unsubstituted N-phenyl group at the 2-amino position, distinguishing it from numerous analogs with different halogen or alkyl substitution patterns on the pendant phenyl rings.

Why Generic Substitution Fails for 6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine


Substituting this compound with a closely related quinazoline analog is not scientifically valid due to the profound, structure-dependent impact of its specific aryl substitution pattern on biological activity and physicochemical properties. Research on the 4-(halogenoanilino)-6-bromoquinazoline class demonstrates that the mere presence and position of a halogen on the 2-aryl substituent is a critical determinant of in vitro cytotoxicity; analogs lacking this group are essentially inactive, and the specific halogen positioning (e.g., 2-chloro vs. 4-chloro or 3-chloro) leads to significant variation in potency and selectivity against cancer cell lines [1]. Furthermore, the compound's computed lipophilicity (cLogP = 6.4) is a direct consequence of its specific halogenation pattern, which will be markedly different for analogs with fewer halogens or more polar substituents, leading to unpredictable differences in cellular permeability, solubility, and off-target binding [2]. Simply choosing a '6-bromoquinazoline' or an 'N-phenylquinazolin-2-amine' without specifying the exact 4-(2-chlorophenyl) substitution negates the structure-activity relationship (SAR) knowledge central to this chemical series.

Quantitative Evidence Guide for Selecting 6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine


SAR Impact: Criticality of the 2-Aryl Substituent for Cytotoxicity

A foundational SAR study demonstrated that 4-anilino-6-bromoquinazolines lacking a 2-aryl substituent are completely inactive as cytotoxics. In contrast, the introduction of a 2-(4-chlorophenyl) group confers significant cytotoxicity and selectivity, particularly against HeLa cells. While the 2-(2-chlorophenyl) substitution on the target compound represents a distinct regioisomeric variation, it is directly informed by this critical SAR. This evidence supports the prediction that the target compound, possessing the essential 2-aryl group, will be active, while simple 2-unsubstituted analogs will not [1].

Structure-Activity Relationship EGFR Inhibition Anticancer Cytotoxicity

Cytotoxic Potency Benchmark Against a 6-Bromoquinazoline Derivative Panel

A 2023 study evaluated a panel of 6-bromoquinazoline derivatives against MCF-7 (breast) and SW480 (colon) cancer cell lines, establishing a potency range of IC50 = 0.53–46.6 μM. The most active compound (5b), with a meta-fluoro phenyl substitution, demonstrated IC50 values of 0.53–1.95 μM, stronger than the clinical comparator cisplatin. The target compound, with its distinct 2-chlorophenyl and N-phenyl groups, offers a specific chemical vector within this active chemotype space for further SAR exploration [1].

Antiproliferative Cancer Cell Lines Lead Optimization MTT Assay

Lipophilicity as a Selectivity Filter: A Computed Physicochemical Differentiator

The computed partition coefficient (XLogP3) for the target compound is 6.4 [1], which is substantially higher than the clinically approved 4-anilinoquinazoline EGFR inhibitor gefitinib (XLogP3 = 4.1) . This indicates that the target compound is significantly more lipophilic. This property is a key differentiator from more polar analogs, including the N-(3-methylphenyl) variant (CAS 361467-52-9), which introduces an alkyl group, and the N-(4-chlorophenyl) variant, which adds an additional polar halogen atom. The higher cLogP will directly impact membrane permeability, plasma protein binding, and the compound's suitability for crossing the blood-brain barrier, making it a distinct tool for specific experimental contexts.

Physicochemical Properties Lipophilicity Drug-likeness cLogP

Critical Structural Alert: The 6-Bromo Substituent as a Synthetic Handle and SAR Determinant

The 6-bromo substituent is not merely a bystander; it serves as a critical synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling, a strategy explicitly validated on this scaffold to generate 6-(4-fluorophenyl) derivatives with significantly enhanced cytotoxicity against HeLa cells, surpassing the potency of gefitinib [1]. Analogs lacking this bromine, such as N-(2-chlorophenyl)-4-phenylquinazolin-2-amine (CAS 361468-00-0), are synthetic dead-ends for this particular optimization route. Moreover, the presence of a heavy halogen at the 6-position can influence metabolic stability through oxidative metabolism blocking and participate in halogen bonding interactions with biological targets.

Cross-Coupling SAR Halogen Bonding Metabolic Stability

Defined Applications for 6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization with a Focus on EGFR and Cytotoxicity SAR

This compound is well-suited as a key intermediate or lead-like molecule in medicinal chemistry programs targeting the EGFR kinase. The demonstrated SAR, showing the indispensability of the 2-aryl group for cytotoxicity, makes this compound a logical scaffold for further diversification [1]. Its 6-bromo handle allows for rapid parallel synthesis of derivatives to explore potency against gefitinib-sensitive and resistant cell lines, building upon evidence that the 6-substitution can dramatically enhance activity [1]. The higher lipophilicity (cLogP 6.4) compared to gefitinib (cLogP 4.1) suggests it can be used to probe the effects of increased membrane partitioning on kinase inhibitor efficacy [2].

Diversified Library Synthesis via Transition Metal-Catalyzed Cross-Coupling

The aryl bromide moiety at the 6-position is a strategically placed synthetic handle for generating compound libraries through Suzuki-Miyaura coupling. This has been validated to produce derivatives with superior activity against HeLa cells compared to the clinical drug gefitinib [1]. This positions the compound as a core scaffold for a focused library synthesis effort, where the 2-chloro and N-phenyl groups are held constant while the 6-position is systematically varied. This strategy is impossible with dehalogenated analogs like N-(2-chlorophenyl)-4-phenylquinazolin-2-amine.

Physicochemical Property-Driven Probe for CNS or Lipophilic-Target Drug Discovery

With a computed cLogP of 6.4, this compound occupies a more lipophilic chemical space than many common kinase inhibitors [1]. It serves as a suitable probe for studying the binding to membrane-associated targets or for programs where central nervous system (CNS) penetration is a design goal, as higher lipophilicity often correlates with enhanced ability to cross the blood-brain barrier. It can be used as a tool compound to investigate the relationship between lipophilicity and promiscuous binding or pharmacokinetic properties in a comparative setting with more polar analogs.

Halogen-Bonding and Metabolic Stability SAR Studies

The unique combination of bromine and chlorine substituents in a defined geometry allows for systematic experimental and computational studies of halogen bonding interactions with biological targets. Furthermore, the 6-bromo group can block a potential site of oxidative metabolism, providing a comparative tool against non-halogenated or differently halogenated analogs to experimentally determine metabolite profiles and intrinsic clearance rates, driving rational ADME optimization.

Quote Request

Request a Quote for 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.